1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole
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Overview
Description
1-(4-Bromophenyl)sulfonyl-2-methyl-5-nitroimidazole is a synthetic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring .
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to ensure efficient synthesis.
Chemical Reactions Analysis
1-(4-Bromophenyl)sulfonyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(4-Bromophenyl)sulfonyl-2-methyl-5-nitroimidazole has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl and sulfonyl groups contribute to the compound’s ability to bind to specific enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
1-(4-Bromophenyl)sulfonyl-2-methyl-5-nitroimidazole can be compared to other imidazole derivatives, such as metronidazole and tinidazole. These compounds share a similar imidazole core but differ in their substituent groups, which influence their chemical properties and biological activities
Similar compounds include:
- Metronidazole
- Tinidazole
- 2-Methyl-5-nitroimidazole
These compounds are used in various applications, including as antibiotics and antiparasitic agents .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O4S/c1-7-12-6-10(14(15)16)13(7)19(17,18)9-4-2-8(11)3-5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJQJQQEENMDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.